Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate
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Overview
Description
NF546 is a selective non-nucleotide agonist of the P2Y11 receptor. It has a molecular weight of 1180.74 and a chemical formula of C47H44N6Na4O17P4 . This compound is known for its ability to stimulate the release of interleukin-8 from human monocyte-derived dendritic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
NF546 is synthesized through a series of complex chemical reactions. The synthesis involves the formation of a tetrasodium salt of 4,4’- (carbonylbis (imino-3,1-phenylene-carbonylimino-3,1- (4-methyl-phenylene)-carbonylimino))-bis (1,3-xylene-alpha,alpha’-diphosphonic acid) . The reaction conditions typically require precise control of temperature, pH, and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
The industrial production of NF546 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
NF546 undergoes various types of chemical reactions, including:
Oxidation: NF546 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: NF546 can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of NF546 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
NF546 has a wide range of scientific research applications, including:
Chemistry: It is used as a selective agonist in studies involving P2Y11 receptors.
Industry: NF546 is used in the development of new drugs and therapeutic agents targeting P2Y11 receptors.
Mechanism of Action
NF546 exerts its effects by selectively binding to and activating the P2Y11 receptor. This activation leads to the stimulation of intracellular signaling pathways that result in the release of interleukin-8 from dendritic cells . The molecular targets involved include the P2Y11 receptor and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NF546 include:
ATP: The endogenous ligand for P2Y11 receptors.
NF340: A selective antagonist of P2Y11 receptors.
ADP: Another endogenous ligand that can activate P2Y receptors.
Uniqueness of NF546
NF546 is unique in its selectivity for the P2Y11 receptor over other P2Y and P2X receptors. This selectivity makes it a valuable tool for studying the specific roles of P2Y11 receptors in various physiological and pathological processes .
Biological Activity
Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate is a complex organophosphorus compound with potential biological activities. Its structure suggests that it may interact with various biological systems, particularly through its phosphinate moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups including phosphonates and amides, which contribute to its biological reactivity. The presence of hydroxy groups may enhance solubility and reactivity in biological systems.
Mechanisms of Biological Activity
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in phosphoester hydrolysis. This inhibition can affect metabolic pathways involving nucleotides and phospholipids .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes. The phosphonate group may play a crucial role in this activity .
- Cell Proliferation : Preliminary studies indicate that tetrasodium compounds can influence cell viability and proliferation, particularly in cancer cell lines. For example, related agents have shown reduced viability in breast cancer cell lines without affecting normal cells .
Antimicrobial Efficacy
A study evaluated the efficacy of tetrasodium compounds against biofilms formed by various pathogens. Results indicated significant reductions in biofilm density, suggesting potential applications in medical devices to prevent infections .
Cancer Treatment Potential
Research has indicated that certain tetrasodium derivatives exhibit cytotoxic effects on cancer cells while preserving normal cell function. These findings support further investigation into their use as anticancer agents .
Data Tables
Research Findings
Recent studies have highlighted the dual role of tetrasodium compounds in both therapeutic and preventive applications. For instance, their ability to inhibit matrix metalloproteinases (MMPs) suggests a role in managing pathological conditions characterized by excessive tissue remodeling, such as cancer metastasis or chronic inflammation .
Properties
IUPAC Name |
tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMUPMANKNAMAS-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)[O-])CP(=O)(O)[O-])NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)[O-])CP(=O)(O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44N6Na4O17P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.